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Compound of Interest

Compound Name:
N-(4-Chloro-2-methylphenyl)-2-

fluorobenzamide

CAS No.: 459130-69-9

Cat. No.: B374070

Get Quote

Synthesis, Structural Characterization, and Application
as a Bioactive Scaffold[1][2]
Executive Summary
N-(4-Chloro-2-methylphenyl)-2-fluorobenzamide (CAS: 459130-69-9) is a halogenated

benzanilide derivative.[1][2][3] It serves as a critical Structure-Activity Relationship (SAR) probe

and intermediate in the synthesis of bioactive molecules. Its structure combines a lipophilic,

electron-deficient aniline fragment (4-chloro-2-methylaniline) with an ortho-fluorinated benzoyl

core.[1][2]

This specific substitution pattern is highly relevant in drug discovery for two reasons:

Conformational Control: The ortho-fluorine on the benzoyl ring and the ortho-methyl on the

aniline ring induce a twisted conformation, disrupting planarity and improving solubility and

target selectivity compared to non-substituted analogs.[1][2]
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Metabolic Stability: The fluorine atom blocks metabolic oxidation at the susceptible ortho-

position, while the chlorine atom modulates the lipophilicity (LogP) essential for membrane

permeability.

Chemical Identity & Properties
The following data establishes the baseline identity for quality control and synthesis verification.

Property Specification

IUPAC Name N-(4-chloro-2-methylphenyl)-2-fluorobenzamide

CAS Number 459130-69-9

SMILES Cc1cc(Cl)ccc1NC(=O)c2ccccc2F

Molecular Formula C₁₄H₁₁ClFNO

Molecular Weight 263.69 g/mol

LogP (Predicted) ~3.6 (Highly Lipophilic)

H-Bond Donors/Acceptors 1 Donor / 2 Acceptors

Physical State White to Off-white Crystalline Solid

Melting Point 128–132 °C (Typical for this class)

Synthesis Protocol
Methodology: Nucleophilic Acyl Substitution
The most robust synthesis route utilizes 2-fluorobenzoyl chloride and 4-chloro-2-methylaniline

under Schotten-Baumann conditions or anhydrous amide coupling.[1][2] The acid chloride

method is preferred over coupling agents (e.g., EDC/HOBt) for scale-up due to higher atom

economy and simpler purification.

Reagents & Materials
Substrate A: 4-Chloro-2-methylaniline (1.0 eq)[1]

Substrate B: 2-Fluorobenzoyl chloride (1.1 eq)[1]
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Base: Triethylamine (Et₃N) or Pyridine (1.2 eq)

Solvent: Dichloromethane (DCM) (Anhydrous)

Quench: 1M HCl, Saturated NaHCO₃

Step-by-Step Procedure
Preparation: Dissolve 4-chloro-2-methylaniline (10 mmol) in anhydrous DCM (50 mL) under

an inert atmosphere (N₂).

Base Addition: Add Triethylamine (12 mmol) and cool the solution to 0°C using an ice bath.

Acylation: Add 2-fluorobenzoyl chloride (11 mmol) dropwise over 20 minutes. The exotherm

must be controlled to prevent impurity formation (di-acylation).

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.

Monitor by TLC (Hexane:EtOAc 3:1) until the aniline starting material (Rf ~0.4) is consumed.

Workup:

Wash organic layer with 1M HCl (2 x 30 mL) to remove unreacted aniline and TEA.

Wash with Sat. NaHCO₃ (2 x 30 mL) to hydrolyze and remove excess benzoyl chloride as

benzoate.

Wash with Brine, dry over MgSO₄, and concentrate in vacuo.

Purification: Recrystallize the crude solid from Ethanol/Water (9:1) or flash chromatography

(SiO₂, 0-20% EtOAc in Hexane).

Process Visualization
The following diagram illustrates the reaction logic and critical control points.

Reactants
(4-Cl-2-Me-Aniline + 2-F-Benzoyl Cl)

Conditions
DCM, Et3N, 0°C to RT, 6h

Tetrahedral
Intermediate

Nucleophilic Attack Workup
1. HCl Wash (Remove Amine)

2. NaHCO3 Wash (Remove Acid)

Elimination of Cl- Final Product
N-(4-Cl-2-Me-Ph)-2-F-Benzamide

(Crystalline Solid)

Crystallization
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Figure 1: Synthesis pathway via nucleophilic acyl substitution, highlighting the critical acid/base

wash steps for purity.

Structural Characterization (Quality Control)
To validate the structure, the following spectroscopic signals must be confirmed. The ortho-

fluorine coupling is a key diagnostic feature.[1][2]

1H NMR (400 MHz, DMSO-d₆)
Amide Proton: δ 10.1 ppm (s, 1H, NH). Note: Chemical shift varies with concentration.[1][2]

Aniline Ring:

δ 7.3–7.4 ppm (m, 3H). Look for the specific pattern of the 1,2,4-substituted ring.

Methyl Group: δ 2.25 ppm (s, 3H, Ar-CH₃). This is a distinct singlet.

Benzoyl Ring:

δ 7.6–7.8 ppm (m, 4H). The proton ortho to the fluorine often shows complex splitting due

to H-F coupling (

).

13C NMR & 19F NMR
Carbonyl: δ ~163 ppm (d,

coupling visible).

C-F Carbon: δ ~160 ppm (d,

Hz). Large doublet confirms the presence of fluorine directly attached to the ring.

19F NMR: Single peak at δ -113 ppm (typical for ortho-fluorobenzamides).[1][2]
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Applications in Research
Agrochemical & Pharmaceutical Significance[1][2][4]
This molecule is not just a random intermediate; it represents a "privileged scaffold" in bioactive

chemistry.

Succinate Dehydrogenase Inhibitors (SDHIs): Modern fungicides (e.g., Bixafen,

Fluxapyroxad) often link an aniline fragment to a pyrazole acid. However, benzamide

analogs (like this molecule) are used in scaffold hopping studies to assess the binding

pocket's tolerance for the acid moiety. The 2-fluorophenyl group mimics the steric bulk of the

pyrazole while altering the electronic distribution.[1][2]

Kinase Inhibition (Type II): Benzamides are classic Type II kinase inhibitors (binding to the

DFG-out conformation). The "4-chloro-2-methyl" aniline motif fits into the hydrophobic

allosteric pocket adjacent to the ATP binding site.[1] The 2-fluorine on the benzamide ring

helps lock the conformation relative to the amide bond, reducing the entropic penalty of

binding.[1]

SAR Logic Diagram
This diagram explains why this specific molecule is synthesized for testing.

Benzamide Core
(H-Bond Donor/Acceptor)

2-Fluoro Substituent
(Acid Ring)

4-Chloro-2-Methyl Substituent
(Aniline Ring)

1. Metabolic Block (vs Oxidation)
2. Twist Conformation (Sterics)

Biological Target
(Kinase Pocket / SDH Enzyme)

1. Hydrophobic Pocket Fill
2. Lipophilicity (Permeability)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.bldpharm.com/products/915087-25-1.html
https://www.bldpharm.com/products/749927-69-3.html
https://www.bldpharm.com/products/915087-25-1.html
https://www.bldpharm.com/products/915087-25-1.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b374070?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Figure 2: Structure-Activity Relationship (SAR) rationale. The specific substituents are chosen

to optimize metabolic stability and binding affinity.

Safety & Handling
While the final benzamide is relatively stable, the 4-chloro-2-methylaniline precursor is a critical

safety concern.[1][2]

Toxicity: 4-Chloro-2-methylaniline (CAS 95-69-2) is a potent hematotoxin and suspected

carcinogen.[1][2] It can induce methemoglobinemia.

Handling: All synthesis steps involving the free amine must be performed in a certified fume

hood. Double-gloving (Nitrile) is required.

Waste: Aqueous washes from the synthesis (Step 5) will contain traces of the aniline and

must be segregated into hazardous organic waste, not general aqueous waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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